Tp-434

Antimicrobial susceptibility Non-fermenting Gram-negative bacilli Comparative MIC

Select Eravacycline (TP-434) for your antimicrobial research based on its unique, fully synthetic fluorocycline structure that provides superior ribosomal binding and evasion of Tet-specific efflux and ribosomal protection mechanisms. This agent demonstrates 94% susceptibility against A. baumannii (vs 55% for tigecycline) and a 3.81 μg/mL MIC against tet(X4)-harboring E. coli, enabling robust, reproducible studies on multidrug-resistant Gram-negative and anaerobic pathogens. Ideal for cIAI models and AST panel development.

Molecular Formula C27H31FN4O8
Molecular Weight 558.6 g/mol
CAS No. 1207283-85-9
Cat. No. B3026998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTp-434
CAS1207283-85-9
Synonyms7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline
eravacycline
TP-434
xerava
Molecular FormulaC27H31FN4O8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
InChIInChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
InChIKeyAKLMFDDQCHURPW-ISIOAQNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eravacycline (TP-434) CAS 1207283-85-9: Procurement Specifications & Baseline Profile for Scientific Evaluation


Eravacycline (TP-434) is a fully synthetic, broad-spectrum fluorocycline antibiotic with the chemical structure 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline [1]. It is the first antibiotic in the tetracycline class to be produced entirely via chemical synthesis rather than semi-synthetic modification of natural fermentation products [2]. Eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [3]. It received FDA approval in August 2018 for the treatment of complicated intra-abdominal infections (cIAI) in adults, and is administered via intravenous infusion [2].

Eravacycline (TP-434) vs. Tigecycline & Omadacycline: Why In-Class Antibiotics Cannot Be Assumed Interchangeable


Despite belonging to the tetracycline class, eravacycline, tigecycline, and omadacycline exhibit marked differences in antibacterial potency, resistance circumvention profiles, and tissue distribution that render them non-interchangeable in clinical and research settings. Eravacycline's unique C7 (fluorine) and C9 (pyrrolidinoacetamido) modifications confer distinct binding properties to the bacterial ribosome [1], enabling it to evade both tetracycline-specific efflux pumps and ribosomal protection mechanisms to a greater extent than its predecessors [2]. Furthermore, recent head-to-head in vitro studies demonstrate that eravacycline maintains significantly lower MIC values than tigecycline against specific multidrug-resistant pathogens harboring mobile resistance genes such as tet(X4) [3]. These quantitative differences in activity and pharmacokinetic behavior directly impact experimental outcomes and clinical efficacy, making the selection of the appropriate tetracycline-class agent critical for research reproducibility and therapeutic success.

Eravacycline (TP-434) Differential Evidence Guide: Head-to-Head Comparative Data for Procurement Decision-Making


Eravacycline Exhibits Superior In Vitro Activity Against A. baumannii and B. cepacia Complex Compared to Tigecycline and Minocycline

Eravacycline was the most active tetracycline against Acinetobacter baumannii and the Burkholderia cepacia complex (Bcc) in a recent comparative study. For A. baumannii, eravacycline demonstrated significantly higher susceptibility (94%) than minocycline (42%) and tigecycline (55%) (both P <0.001) [1]. Similarly, in Bcc isolates, eravacycline exhibited significantly higher susceptibility (67%) than tigecycline (13%) and minocycline (11%) (both P <0.001) [1].

Antimicrobial susceptibility Non-fermenting Gram-negative bacilli Comparative MIC

Eravacycline Demonstrates Significantly Lower MIC Values Than Tigecycline Against E. coli Harboring the Mobile tet(X4) Resistance Gene

Against Escherichia coli clinical isolates carrying the mobile tigecycline resistance gene tet(X4), eravacycline exhibited significantly lower MIC values than tigecycline. Specifically, the mean MIC of eravacycline was 3.81 μg/mL, whereas tigecycline showed a mean MIC of 9.68 ± 5.63 μg/mL (P < 0.0001) [1]. This indicates that eravacycline retains greater potency in the presence of this emerging resistance mechanism.

tet(X4) resistance Escherichia coli MIC comparison

Eravacycline Maintains Higher Potency Than Tigecycline Against Key Anaerobic Pathogens Including Bacteroides fragilis

In a comprehensive study of anaerobic pathogens, eravacycline demonstrated superior activity compared to tigecycline against several clinically important species. Notably, for Bacteroides fragilis, the MIC90 for eravacycline was 1 μg/mL, which is four-fold lower than the MIC90 of 4 μg/mL observed for tigecycline [1]. This trend of increased potency was also observed against B. ovatus and B. thetaiotaomicron.

Anaerobic bacteria Bacteroides fragilis MIC90

Eravacycline Achieves High Tissue Penetration in Intra-Abdominal Sites of Infection

A comprehensive pharmacokinetic analysis in rabbits revealed that eravacycline achieves high concentrations in tissues relevant to intra-abdominal infections. Within the intra-abdominal system, the highest concentrations were found in the bile, followed by the liver > gallbladder > spleen > pancreas [1]. This distribution profile supports its efficacy in cIAI.

Pharmacokinetics Tissue distribution Intra-abdominal infection

Eravacycline Demonstrates Clinical Non-Inferiority to Carbapenems in Phase III cIAI Trials

In the pivotal Phase III IGNITE 1 trial, eravacycline met the prespecified non-inferiority margin of 12.5% compared to ertapenem for the treatment of complicated intra-abdominal infections [1]. Clinical cure rates at the test-of-cure visit were 86.8% for eravacycline and 87.6% for ertapenem, a difference of -0.8% (95% CI, -7.1 to 5.5) [2]. The subsequent IGNITE 4 trial demonstrated similar non-inferiority compared to meropenem [1].

Clinical trial cIAI Ertapenem Meropenem

Eravacycline Activity is Minimally Affected by Common Tetracycline Resistance Mechanisms

Eravacycline's antibacterial activity is minimally affected by the expression of tetracycline-specific efflux pumps and ribosomal protection proteins, common mechanisms that confer resistance to older tetracyclines [1]. This is attributed to its unique chemical structure, which allows it to evade these resistance mechanisms and maintain potent binding to the bacterial ribosome [2]. While tigecycline also evades some of these mechanisms, eravacycline's C7 and C9 modifications further enhance its ability to overcome these barriers [3].

Resistance mechanisms Efflux pumps Ribosomal protection

Eravacycline (TP-434) Procurement Scenarios: Where Differential Evidence Justifies Selection


Research on Multidrug-Resistant Gram-Negative Infections (A. baumannii and B. cepacia)

For academic or industrial microbiology laboratories focusing on antimicrobial susceptibility testing of non-fermenting Gram-negative bacilli, the procurement of eravacycline is justified by its superior activity against A. baumannii (94% susceptibility) and B. cepacia complex (67% susceptibility) compared to tigecycline (55% and 13%, respectively) [1]. This differential activity makes eravacycline the tetracycline of choice for studies involving these challenging pathogens.

Investigating tet(X4)-Mediated Tetracycline Resistance

In research settings where the mobile tigecycline resistance gene tet(X4) is a focal point, eravacycline provides a significant advantage. Its mean MIC of 3.81 μg/mL against E. coli harboring tet(X4) is substantially lower than that of tigecycline (9.68 μg/mL) [2]. This makes eravacycline a more suitable candidate for evaluating novel strategies to combat this emerging resistance mechanism.

Preclinical Models of Complicated Intra-Abdominal Infections (cIAI)

For in vivo studies modeling cIAI, eravacycline is a scientifically sound choice due to its demonstrated clinical efficacy in Phase III trials (86.8% cure rate, non-inferior to ertapenem) [3] and its favorable tissue distribution profile, achieving high concentrations in the bile, liver, and other intra-abdominal organs [4]. These factors support its use as a reference standard or investigational agent in cIAI research.

Development of Antimicrobial Susceptibility Testing Panels for Anaerobes

Clinical microbiology laboratories and diagnostic companies developing antimicrobial susceptibility testing panels for anaerobic bacteria should include eravacycline. Its four-fold lower MIC90 against Bacteroides fragilis compared to tigecycline (1 μg/mL vs. 4 μg/mL) [5] highlights its enhanced potency and makes it a critical comparator for evaluating new anti-anaerobic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tp-434

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.